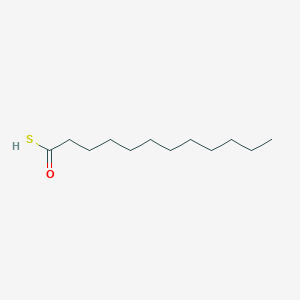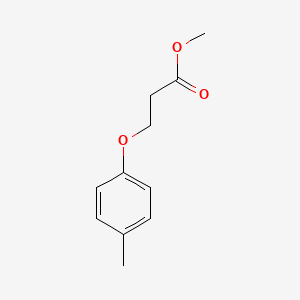
O-(2-trimethylsilylethyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-trimethylsilylethyl)hydroxylamine is a chemical compound with the molecular formula C5H16ClNOSi. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a trimethylsilyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O-(2-trimethylsilylethyl)hydroxylamine can be synthesized through the reaction of hydroxylamine with trimethylsilyl chloride in the presence of a base. The reaction typically proceeds as follows:
- Hydroxylamine reacts with trimethylsilyl chloride.
- A base, such as triethylamine, is used to neutralize the hydrochloric acid formed during the reaction.
- The product is then purified through crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
O-(2-trimethylsilylethyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form oximes or nitrones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitrones.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Applications De Recherche Scientifique
O-(2-trimethylsilylethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitrones.
Biology: It is used in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of O-(2-trimethylsilylethyl)hydroxylamine involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group enhances its stability and reactivity. In biological systems, it can interact with enzymes and other biomolecules, leading to modifications that can be studied for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxylamine: The parent compound, which is less stable and reactive compared to its trimethylsilyl derivative.
O-(Trimethylsilyl)hydroxylamine: A similar compound with a different substitution pattern.
Hydroxylammonium chloride: Another derivative of hydroxylamine with different properties and applications.
Uniqueness
O-(2-trimethylsilylethyl)hydroxylamine is unique due to its enhanced stability and reactivity, making it a valuable reagent in organic synthesis and scientific research. The presence of the trimethylsilyl group provides additional protection and allows for selective reactions that are not possible with other hydroxylamine derivatives.
Propriétés
Formule moléculaire |
C5H15NOSi |
|---|---|
Poids moléculaire |
133.26 g/mol |
Nom IUPAC |
O-(2-trimethylsilylethyl)hydroxylamine |
InChI |
InChI=1S/C5H15NOSi/c1-8(2,3)5-4-7-6/h4-6H2,1-3H3 |
Clé InChI |
GWCBVFMHGHMALR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Boc-4-[(2-Ethoxycarbonyl-1H-pyrrol-3-ylamino)methyl]piperidine](/img/structure/B8669540.png)

![Silane, [(6-bromohexyl)oxy]trimethyl-](/img/structure/B8669553.png)








